REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5](C(O)=O)[CH2:4]1.C1(P([N:26]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.C[Si](C)(C)[O-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1.C(Cl)Cl>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([NH2:26])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
2.043 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1.582 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium trimethylsilanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 mins at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 5% aqueous citric acid (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately half volume under reduced pressure
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (5-12% methanol/methylene chloride)
|
Type
|
CUSTOM
|
Details
|
to give partially purified material
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N aqueous hydrochloric acid (3×)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (anhydrous sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1CC(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.272 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |